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Compound of Interest

6-Chloro-1H-indole-2-carboxylic
Compound Name: ]
acid
CAS No.: 16732-75-5
Cat. No.: B093630
\ 7

Executive Summary & Compound Identity

6-Chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative frequently utilized as
a pharmacophore in the development of NMDA receptor antagonists, antiviral agents, and
anion transport inhibitors. Its structural integrity is defined by the stability of the indole core and
the specific electronic effects of the chlorine atom at the C6 position, which significantly
influences its spectral signature.

Chemical Identity
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Property Detail
IUPAC Name 6-Chloro-1H-indole-2-carboxylic acid
CAS Registry Number 16732-75-5
C
Molecular Formula H
CINO
Molecular Weight 195.60 g/mol
Exact Mass 195.009 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 248-249 °C (dec.)[1][2]
Solubility Soluble in DMSO, MeOH, DMF; sparingly

soluble in water

Spectroscopic Analysis Strategy

The characterization of this compound relies on a tripartite workflow: Mass Spectrometry (MS)

for elemental confirmation, Infrared Spectroscopy (IR) for functional group validation, and

Nuclear Magnetic Resonance (NMR) for structural elucidation.[3][4][5]

Analytical Workflow Diagram

The following logic flow illustrates the sequential validation process for this compound.
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Crude Sample
(6-Chloro-1H-indole-2-COOH)

1. Determine MW & Isotope Pattern

Mass Spectrometry
(ESI/LC-MS)

2. Confirm Functional Groups (-COOH, N-H) .

FT-IR Spectroscopy Look for m/z 194/196 (Neg)
(Solid State) Cl Isotope Ratio 3:1

3. Map Carbon Skeleton & Substitution "

NMR Spectroscopy C=0: ~1680 cm-1
(DMSO-d6) C-Cl: ~800-600 cm-1

4. Purity Verification -

Quality Control Check C6/C3 Coupling
Pass/Fall Verify C2-COOH Shift

Click to download full resolution via product page

Caption: Sequential analytical workflow for structural validation of halogenated indole
carboxylic acids.

Mass Spectrometry (MS) Data

Mass spectrometry provides the first line of evidence for the presence of the chlorine atom,
distinguishable by its unique isotopic abundance.

Experimental Parameters
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 lonization Mode: Electrospray lonization (ESI), Negative Mode (ESI-) is preferred due to the
acidic carboxylic proton.

e Solvent: Methanol or Acetonitrile with 0.1% Formic Acid.

Key Diagnostic Signals

. Relative )
m/z (ESI-) lon Identity Interpretation
Abundance
Deprotonated
194.0 [M-H] 100% (Base Peak) molecular ion (
Cl isotope).
Deprotonated
196.0 [M-H] 330 molecular ion (
Cl isotope).
Decarboxylation
[M-H-CO Yy
] fragment (loss of 44
150.0 Variable o
] Da), characteristic of

carboxylic acids.

Scientific Insight: The 3:1 intensity ratio between the peaks at m/z 194 and 196 is the definitive
signature of a monochlorinated compound. Absence of this pattern indicates dehalogenation (a
common side reaction during synthesis).

Infrared Spectroscopy (IR)

IR analysis confirms the presence of the carboxylic acid and the indole N-H functionality.

Experimental Parameters

» Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

e Range: 4000 — 400 cm
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Band Assighment

Frequency (cm

)

Functional Group

Mode of Vibration

Notes

3300 — 3450

Indole N-H

Stretching

Sharp band, distinct
from the broad OH.

2500 — 3300

Carboxylic O-H

Stretching

Very broad "hump"
overlapping C-H
stretches; typical for

dimers.

1670 - 1700

Carboxylic C=0][2]

Stretching

Strong intensity.
Conjugation with the
indole ring lowers
frequency vs. aliphatic
acids (1710 cm

).

1520 - 1620

C=C (An)

Stretching

Aromatic ring skeletal

vibrations.

750 — 850

C-Cl

Stretching

Diagnostic region for
chloro-substituents;
often obscured by

fingerprint bands.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the regiochemistry of the chlorine substitution. The 6-

chloro substitution pattern breaks the symmetry of the benzene ring portion of the indole,

creating a distinct splitting pattern.

Solvent Choice

DMSO-d
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is the required solvent. The compound is poorly soluble in CDCI

. DMSO also prevents rapid exchange of the carboxylic and indole N-H protons, allowing them
to be observed.

H NMR Data (400 MHz, DMSO-d )

Note: Chemical shifts (

) are reported in ppm relative to TMS.
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Position

(ppm)

Multiplicity

(Hz)

Assignment
Logic

COOH

129-13.1

Broad Singlet

Acidic proton;
shift varies with
concentration/wa

ter content.

NH (1)

11.8-12.0

Broad Singlet

Indole N-H.
Deshielded by
aromatic ring

current.

7.66

Doublet (d)

8.5

Ortho coupling to
H-5. Deshielded

by ring current.

H-7

7.45

Doublet (d)

1.8

Meta coupling to
H-5. The Cl at
C6 eliminates
ortho coupling for
H7.

7.15

Singlet (s)

<1.0

Characteristic C3
proton of indole-
2-carboxylic
acids. May show
tiny coupling to
NH.

H-5

7.08

dd

8.5, 1.8

Doublet of
doublets. Ortho
to H-4 and Meta
to H-7.

Interpretation of Splitting:

e H-4 (d): Only has one ortho neighbor (H-5).

e H-5 (dd): Has one ortho neighbor (H-4) and one meta neighbor (H-7).
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e H-7 (d): Has no ortho neighbors (blocked by N1 and CI6). Only couples meta to H-5. This
narrow doublet is the key confirmation of the 6-position substitution. If the Cl were at position
5, H-4 would be a narrow doublet (meta coupled) and H-7 would be a wide doublet (ortho
coupled to H-6).

C NMR Data (100 MHz, DMSO-d )

Carbon Type (ppm) Assignment
Carbonyl 162.8 C=0 (Carboxylic acid)
Quaternary 137.0 C-7a (Bridgehead)
Quaternary 129.5 C-2 (Ipso to COOH)
Quaternary 128.0 C-6 (Ipso to Cl)
Quaternary 126.5 C-3a (Bridgehead)
CH 122.5 C-4

CH 120.5 C-5

CH 112.0 C-7

CH 108.5 C-3

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, follow this preparation protocol.

NMR Sample Prep

o Dry the Sample: Ensure the solid is dried under high vacuum (0.1 mbar) at 40°C for 4 hours
to remove residual water which can broaden exchangeable proton signals (NH, COOH).

e Solvent: Use 0.6 mL of DMSO-d

(99.9% D).

o Concentration: Dissolve 5-10 mg of sample. Sonicate if necessary.
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Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO
pentet at 2.50 ppm.

MS Sample Prep

Diluent: Prepare a 1 mg/mL stock in DMSO.
Working Solution: Dilute to 10 pg/mL using 50:50 Methanol:Water + 0.1% Formic Acid.

Injection: Direct infusion or LC column bypass is sufficient for pure standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b093630#spectroscopic-data-for-6-chloro-1h-indole-2-
carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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